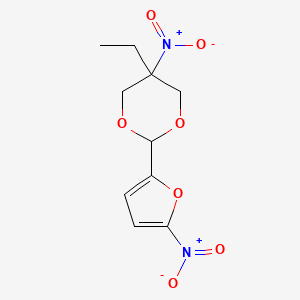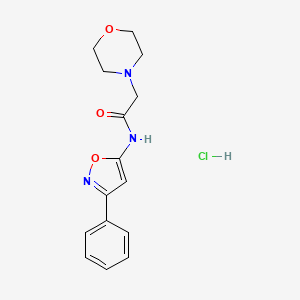
3-Methyl-1-benzoselenophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-benzoselenophene-2-carbonitrile is an organic compound with the molecular formula C10H7NSe It belongs to the class of benzoselenophenes, which are heterocyclic compounds containing selenium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzoselenophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-methylbenzonitrile with sodium selenide in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions
3-Methyl-1-benzoselenophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or modify the nitrile group.
科学的研究の応用
3-Methyl-1-benzoselenophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying the reactivity of selenium-containing compounds.
Biology: Research into its biological activity includes potential antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects and potential therapeutic applications are ongoing.
Industry: It is explored for use in materials science, particularly in the development of organic semiconductors and optoelectronic devices
作用機序
The mechanism by which 3-Methyl-1-benzoselenophene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
類似化合物との比較
Similar Compounds
3-Methyl-1-benzothiophene-2-carbonitrile: Contains sulfur instead of selenium.
3-Methyl-1-benzofuran-2-carbonitrile: Contains oxygen instead of selenium.
3-Methyl-1-benzopyrrole-2-carbonitrile: Contains nitrogen instead of selenium.
Uniqueness
3-Methyl-1-benzoselenophene-2-carbonitrile is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs.
特性
CAS番号 |
37007-55-9 |
|---|---|
分子式 |
C10H7NSe |
分子量 |
220.14 g/mol |
IUPAC名 |
3-methyl-1-benzoselenophene-2-carbonitrile |
InChI |
InChI=1S/C10H7NSe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3 |
InChIキー |
DWWZMMPQDUDNPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C([Se]C2=CC=CC=C12)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


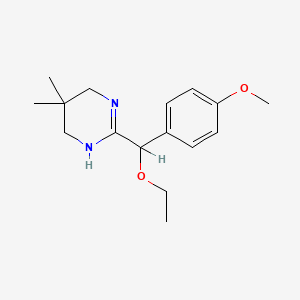
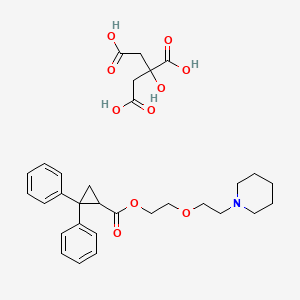
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
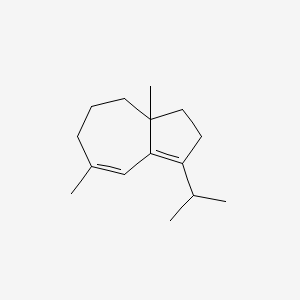
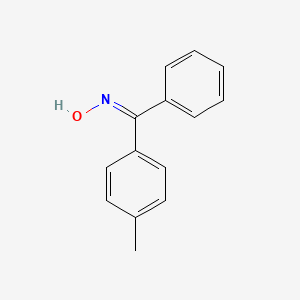


![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)
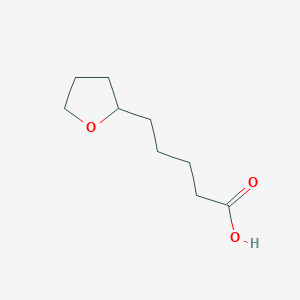

![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
